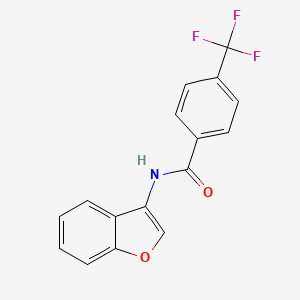![molecular formula C21H21ClN4O3S2 B15004755 4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)
4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a piperazine ring, and a dihydropyridazinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridazinone ring.
Introduction of the Chlorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can be compared with other similar compounds, such as:
Substituted Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: These compounds have similar structural features and are synthesized using efficient synthetic protocols.
Other Piperazine Derivatives: Compounds with piperazine rings and various substituents, which may exhibit similar biological activities.
Dihydropyridazinone Derivatives: Molecules with the dihydropyridazinone core, which can have diverse chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21ClN4O3S2 |
|---|---|
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
4-chloro-5-[4-(4-methylsulfanylphenyl)sulfonylpiperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-30-17-7-9-18(10-8-17)31(28,29)25-13-11-24(12-14-25)19-15-23-26(21(27)20(19)22)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
Clé InChI |
LCLDXPRBCPFQDU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004681.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
![dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B15004695.png)


![N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

![N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B15004741.png)
![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)
